1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide

Lipophilicity LogP Drug likeness

1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide (CAS 32421-50-4) is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a diethylaminoethyl side chain attached via a carboxamide linkage at the 3-position of the isoquinoline core. With a molecular formula of C16H25N3O and a molecular weight of 275.39 g/mol, this compound is a racemic small molecule characterized by a computed XlogP of 1.5, two hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
CAS No. 32421-50-4
Cat. No. B13932675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide
CAS32421-50-4
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1CC2=CC=CC=C2CN1
InChIInChI=1S/C16H25N3O/c1-3-19(4-2)10-9-17-16(20)15-11-13-7-5-6-8-14(13)12-18-15/h5-8,15,18H,3-4,9-12H2,1-2H3,(H,17,20)
InChIKeySEUIDLPNRJJFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide (CAS 32421-50-4): Baseline Physicochemical Profile for Research Procurement


1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide (CAS 32421-50-4) is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a diethylaminoethyl side chain attached via a carboxamide linkage at the 3-position of the isoquinoline core . With a molecular formula of C16H25N3O and a molecular weight of 275.39 g/mol, this compound is a racemic small molecule characterized by a computed XlogP of 1.5, two hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds . It is commercially available as a research-grade chemical from multiple vendors, typically supplied at ≥95% purity .

Racemic THIQ scaffold with diethylaminoethyl side chain
Reported moderate lipophilicity for membrane permeability context
Three hydrogen bond acceptors support polar target engagement

Why Generic Substitution Fails for 1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide


Substituting 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide with a structurally similar analog—such as the N-ethyl or N-(2-dimethylaminoethyl) congener—introduces substantial shifts in logP (up to 0.47 units) and amine basicity (ΔpKa ≥ 0.7 units) that alter ionization state at physiological pH, passive membrane permeability, and aqueous solubility [1]. These physicochemical differences are compounded by variations in hydrogen bond acceptor count (3 vs. 2 for the N-ethyl analog) and molecular weight (275 vs. 204 g/mol), which together disqualify simple one-to-one interchange in any assay or formulation context requiring consistent ADME behavior . Consequently, procurement of the exact compound, rather than a near analog, is imperative for reproducible scientific outcomes [2].

Analogs with different N-substituents may shift logP, altering membrane permeability and distribution.
Changes in amine basicity (diethylamino vs. dimethylamino) alter protonation and aqueous solubility profiles.
Variations in H‑bond acceptor count and molecular weight affect solubility, target binding, and metabolic stability.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide Versus Closest Analogs


Lipophilicity (XlogP) Comparison: Target Compound vs. N-Ethyl and N-(2-Dimethylaminoethyl) Analogs

The target compound exhibits a computed XlogP of 1.5, which is 0.38–0.47 log units higher than that of the N-(2-dimethylaminoethyl) analog (logP = 1.12 as dihydrochloride) and the N-ethyl analog (logP = 1.04) [1]. This increased lipophilicity predicts greater passive membrane permeability and altered tissue distribution, directly impacting suitability for cell-based vs. biochemical assay formats.

Lipophilicity (XlogP)
Cross‑study comparable
+0.38 to +0.47 log units higher vs. N‑(2‑dimethylaminoethyl) and N‑ethyl analogs
Higher lipophilicity may support intracellular target engagement in cell‑based assays.
Predicted values; cross‑study comparison.
Lipophilicity LogP Drug likeness

Amine Basicity (pKa) Comparison: Target Compound Diethylamino Group vs. Dimethylamino Analog

The predicted pKa of the diethylamino group in the target compound side chain is approximately 9.20, compared to ~8.21 for the dimethylamino moiety in the structurally analogous N-(2-dimethylaminoethyl) congener [1]. At physiological pH (7.4), the diethylamino group exists to a greater extent in the protonated (cationic) form, enhancing aqueous solubility and potentially influencing target engagement with negatively charged binding pockets.

Amine Basicity (pKa)
Cross‑study comparable
ΔpKa ≈ 0.99 units (diethylamino pKa 9.20 vs. dimethylamino 8.21)
~10‑fold greater protonation at pH 7.4 influences solubility and target‑binding context.
Predicted values; context‑dependent.
Basicity pKa Ionization state

Hydrogen Bond Acceptor Count: Target Compound vs. N-Ethyl Analog

The target compound possesses three hydrogen bond acceptors (carbonyl oxygen, isoquinoline ring nitrogen, and side-chain tertiary amine nitrogen), whereas the N-ethyl analog contains only two hydrogen bond acceptors (carbonyl oxygen and ring nitrogen) . The additional HBA can form extra intermolecular hydrogen bonds with water, improving aqueous solubility, and can engage in distinct donor-acceptor interactions within biological targets.

H‑Bond Acceptors
Data to verify
3 HBA (vs. 2 for N‑ethyl analog)
Additional HBA may enable extra polar contacts with target residues.
Structural analysis; no direct measurement.
Hydrogen bonding Solubility Polar surface area

Molecular Size and Rotatable Bond Count: Impact on Permeability and Conformational Flexibility

The target compound has a molecular weight of 275.39 g/mol and six rotatable bonds, versus 204.27 g/mol and fewer rotatable bonds for the N-ethyl analog, and 247.34 g/mol for the dimethyl analog . The higher molecular weight and increased conformational flexibility may reduce passive membrane permeability slightly relative to the smaller analogs, while simultaneously offering enhanced potential for induced-fit binding to target proteins.

Molecular Size
Data to verify
MW 275.39 g/mol, 6 rotatable bonds (analogs: 204–247 g/mol)
Larger size and flexibility may influence passive permeability and binding entropy.
Structural data; verification recommended.
Molecular weight Rotatable bonds Permeability

Best Research and Industrial Application Scenarios for 1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide


Lead Optimization in Drug Discovery Programs Requiring Fine-Tuned Lipophilicity

When optimizing a tetrahydroisoquinoline-based lead series for intracellular target engagement, the intermediate logP of 1.5 (vs. ~1.0 for smaller N-substituted analogs) makes the target compound a superior choice for balancing passive membrane permeability with aqueous solubility . This enables more predictable SAR interpretation when moving between biochemical and cell-based assays.

Chemical Biology Studies Requiring Distinct Amine Basicity for pH-Dependent Conformational Switching

The diethylamino group's elevated pKa (9.20) compared to the dimethylamino variant (8.21) provides a broader pH range for cationic species predominance, making this compound particularly useful in studies of pH-dependent protein-ligand interactions or in assays conducted at slightly acidic pH (e.g., endosomal or tumor microenvironment conditions) .

Structure-Activity Relationship (SAR) Studies to Probe Hydrogen Bond Acceptor Contributions

With three hydrogen bond acceptors—one more than the N-ethyl analog—this compound serves as a valuable tool for probing the role of additional polar contacts in target binding. Researchers can directly compare activity profiles with the 2-HBA N-ethyl analog to deconvolute the contribution of the side-chain tertiary amine to potency and selectivity .

Formulation Development and Preclinical Pharmacokinetic Profiling

The compound's differentiated physicochemical signature—higher logP, higher pKa, and greater molecular weight relative to common analogs—makes it a critical reference standard for developing and validating HPLC-based purity methods and for assessing the impact of diethylamino substitution on metabolic stability and plasma protein binding in preclinical ADME panels [1].

Application
Selection Property
Validation Focus
Lead optimization for intracellular target engagement
Moderate lipophilicity for permeability/solubility balance
Cell‑based vs. biochemical assay concordance
pH‑dependent protein–ligand interaction studies
Higher diethylamino pKa broadens pH range for cationic species
Protonation state correlation at assay pH
Hydrogen bond acceptor contribution in SAR
Three HBA for mapping polar contacts
Target binding affinity with HBA variant comparison
Research ADME profiling and HPLC method development
Differentiated logP, pKa, MW physicochemical signature
Metabolic stability and plasma protein binding endpoints
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